BenchChemオンラインストアへようこそ!

Pilsicainide Hydrochloride

Atrial fibrillation Electrophysiology Antiarrhythmic drug development

Pilsicainide hydrochloride (SUN 1165) is a Vaughan Williams Class Ic antiarrhythmic functioning as a pure sodium channel blocker—free of confounding potassium/calcium channel or adrenergic receptor activity. This pharmacological purity eliminates variables inherent to flecainide/propafenone, making it the definitive tool for Nav1.5 mechanistic studies, vagal AF models (100% termination vs. 33% for propafenone, p<0.01), and contractility-preserving Langendorff preparations. ≥98% HPLC purity; research use only.

Molecular Formula C17H25ClN2O
Molecular Weight 308.8 g/mol
CAS No. 88069-49-2
Cat. No. B1677878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePilsicainide Hydrochloride
CAS88069-49-2
Synonyms1H-pyrrolizine-7a(5H)-acetamide, N-(2,6-dimethylphenyl)tetrahydro-, hydrochloride (1:1)
1H-pyrrolizine-7a(5H)-acetamide, N-(2,6-dimethylphenyl)tetrahydro-, hydrochloride hemihydrate
N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride
pilsicainide
pilsicainide hydrochloride
pilsicainide hydrochloride hemihydrate
pilsicainide hydrochloride hydrate
SUN 1165
SUN-1165
tetrahydro-1H-pyrrolizine-7a(5H)-aceto-2',6'-xylidide
Molecular FormulaC17H25ClN2O
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.Cl
InChIInChI=1S/C17H24N2O.ClH/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);1H
InChIKeyNZOSVDHCTCLGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pilsicainide Hydrochloride (CAS 88069-49-2) Scientific Sourcing Guide: Pharmacological Profile and Research-Grade Procurement Considerations


Pilsicainide hydrochloride (SUN 1165) is a Vaughan Williams Class Ic antiarrhythmic agent developed in Japan, characterized pharmacologically as a pure sodium channel blocker with slow recovery kinetics and minimal activity at cardiac potassium or calcium channels or adrenergic/muscarinic receptors [1]. The compound is available as a research-grade hydrochloride salt (molecular weight 308.85, C₁₇H₂₄N₂O·HCl) and is supplied as a ≥98% HPLC-purity crystalline solid suitable for in vitro electrophysiology studies and in vivo experimental models . Its well-defined single-target pharmacology makes it a valuable tool compound for investigating sodium channel–specific electrophysiological phenomena without the confounding multichannel effects characteristic of other Class Ic agents such as flecainide and propafenone [2]. For laboratory procurement, the compound is distributed under research-use-only designations by multiple suppliers including Sigma-Aldrich, MedChemExpress, TargetMol, and Santa Cruz Biotechnology .

Why Pilsicainide Hydrochloride Cannot Be Interchanged with Other Class Ic Antiarrhythmics: Electrophysiological and Safety Differentiation


Class Ic antiarrhythmics share a common sodium channel blocking mechanism but exhibit substantial pharmacological heterogeneity that precludes indiscriminate substitution. Pilsicainide hydrochloride is distinguished by its pure sodium channel blockade profile, lacking the potassium channel blocking activity of flecainide and propafenone that contributes to action potential duration prolongation and proarrhythmic risk [1]. Experimental evidence demonstrates that pilsicainide does not inhibit L-type calcium channels, whereas propafenone and cibenzoline produce concentration-dependent calcium channel blockade that translates to quantitatively distinct negative inotropic effects on ventricular myocardium [2]. Furthermore, pilsicainide exhibits markedly different effects on sinoatrial node automaticity compared to other Class I agents: it does not suppress diastolic depolarization slope or firing frequency, in direct contrast to flecainide and propafenone which significantly reduce these parameters [3]. These pharmacodynamic differences carry meaningful implications for experimental design, as substitution of one Class Ic agent for another without methodological revalidation may introduce uncontrolled variables in electrophysiological, contractility, or arrhythmia modeling studies [2].

Pilsicainide Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Class Ic Comparators


Pilsicainide vs Propafenone: Superior Conversion of Vagally-Induced Atrial Fibrillation in Canine Model

In a direct head-to-head comparison using an anesthetized canine model of vagally-induced atrial fibrillation, pilsicainide demonstrated significantly superior termination efficacy compared to propafenone despite propafenone's greater effect on wavelength prolongation. This counterintuitive finding establishes that wavelength prolongation alone is an insufficient predictor of antiarrhythmic efficacy and that pilsicainide's pure sodium channel blockade with suppression of conduction velocity may confer therapeutic advantage in vagal AF subtypes [1].

Atrial fibrillation Electrophysiology Antiarrhythmic drug development

Pilsicainide vs Propafenone, Cibenzoline, and Flecainide: Minimal Negative Inotropy Due to Absence of L-Type Calcium Channel Blockade

In a systematic ex vivo study of Class I antiarrhythmic effects on guinea pig ventricular papillary muscle contractile force, pilsicainide exhibited the weakest negative inotropic effect among tested agents, ranking below disopyramide and substantially below cibenzoline, flecainide, and propafenone. This gradient correlates directly with L-type calcium channel blocking activity, which is absent in pilsicainide but prominent in propafenone and cibenzoline. The quantified contractile force reduction at 30 µM was negligible for pilsicainide (no significant inhibition) compared to 69.1% reduction for propafenone and 56.7% for cibenzoline under the same conditions [1].

Cardiac contractility Safety pharmacology Ion channel selectivity

Pilsicainide vs Cibenzoline: Lower QTc Prolongation Magnitude (12% vs 20%) in Adrenaline-Induced Arrhythmia Model

In a comparative study evaluating QT-prolonging Class I drugs in an adrenaline-induced arrhythmia model, pilsicainide prolonged the QTc interval by 12%, which was substantially less than the 20% prolongation observed with disopyramide (p<0.01). Notably, cibenzoline did not produce statistically significant QTc prolongation in this model. Neither pilsicainide nor cibenzoline altered the arrhythmic ratio induced by adrenaline, in contrast to the documented proarrhythmic effects of agents with more pronounced QT effects [1]. The quantitative difference in QTc prolongation magnitude provides an experimentally measurable endpoint for assessing relative proarrhythmic liability.

QT prolongation Proarrhythmia risk Safety pharmacology

Pilsicainide vs Flecainide and Propafenone: No Suppression of Sinoatrial Node Automaticity

In isolated sinoatrial node preparations, pilsicainide demonstrated a unique electrophysiological profile among Class I agents: it did not affect the firing frequency or the diastolic depolarization slope. In direct contrast, flecainide and propafenone both significantly decreased firing frequency and diastolic depolarization slope. Cibenzoline and disopyramide paradoxically increased these parameters [1]. This differential effect on primary pacemaker activity represents a fundamental electrophysiological distinction with implications for heart rate control in experimental models.

Sinoatrial node Automaticity Electrophysiology

Pilsicainide vs Flecainide and Propafenone: Pure Sodium Channel Blockade Without Potassium Channel Inhibition

Voltage clamp experiments have characterized pilsicainide as a pure sodium channel blocker with little to no effect on other cardiac channels, with the possible exception of HERG channels at high concentrations [1]. In contrast, both flecainide and propafenone exhibit documented inhibitory activity at cardiac potassium channels, which contributes to action potential duration prolongation [2]. Pilsicainide does not prolong the atrial action potential duration, whereas flecainide and propafenone produce measurable prolongation of atrial action potential duration [3]. This pharmacological purity enables more precise mechanistic dissection of sodium channel contributions to arrhythmogenesis.

Ion channel selectivity HERG Action potential duration

Pilsicainide Hydrochloride: Validated Research Applications Based on Comparative Evidence


Atrial Fibrillation Preclinical Modeling with Vagal Component

Based on head-to-head evidence demonstrating 100% termination rate of vagally-induced atrial fibrillation in canine models (versus 33% for propafenone, p<0.01), pilsicainide hydrochloride is the experimentally validated compound of choice for AF models involving vagal tone mechanisms [1]. The compound's suppression of conduction velocity—rather than wavelength prolongation—underlies this efficacy advantage, making it particularly suitable for studies investigating vagal AF pathophysiology or screening compounds intended for vagal AF subtypes.

Cardiac Contractility-Preserving Sodium Channel Blockade Experiments

For ex vivo heart preparations (e.g., Langendorff perfused hearts, working heart models) or in vivo studies in heart failure models where preservation of contractile function is paramount, pilsicainide enables sodium channel blockade without the confounding negative inotropy associated with propafenone (69.1% contractile force reduction at 30 µM) or cibenzoline (56.7% reduction) [2]. The minimal L-type calcium channel blockade exhibited by pilsicainide makes it the preferred Class Ic tool compound when contractility endpoints must remain interpretable and uncontaminated by calcium channel–mediated effects.

Sinoatrial Node and Pacemaker Electrophysiology Studies

In experiments where maintenance of baseline sinoatrial node automaticity is required, pilsicainide provides a unique advantage: it does not alter firing frequency or diastolic depolarization slope, unlike flecainide and propafenone which suppress these parameters, and unlike cibenzoline and disopyramide which enhance them [3]. This neutral effect on primary pacemaker function enables cleaner interpretation of sodium channel–specific effects on atrial or ventricular conduction without the confounding variable of heart rate changes introduced by other Class I agents.

Pure Sodium Channel Pharmacology Reference Standard

For mechanistic studies requiring selective interrogation of cardiac sodium channel (Nav1.5) function in isolation from potassium, calcium, or receptor-mediated effects, pilsicainide serves as the reference pure sodium channel blocker among Class Ic agents . Voltage clamp data confirm that pilsicainide lacks significant activity at cardiac potassium channels, calcium channels, or adrenergic/muscarinic receptors, in contrast to flecainide and propafenone which exhibit mixed channel pharmacology [4]. This pharmacological purity reduces experimental variables and supports more definitive mechanistic conclusions in ion channel research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pilsicainide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.